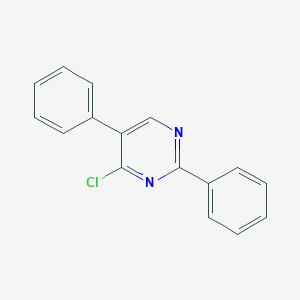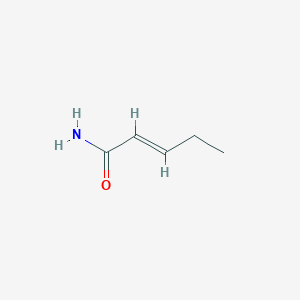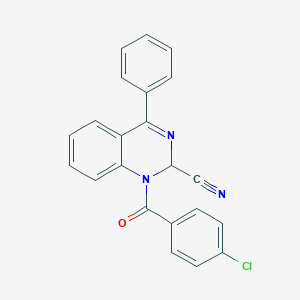
Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester, also known as methyl parathion, is a widely used organophosphorus insecticide. It is a colorless to brown liquid with a strong odor. Methyl parathion is used to control a variety of pests in agriculture, forestry, and public health.
Mecanismo De Acción
Methyl parathion inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from hydrolyzing acetylcholine, which leads to the accumulation of acetylcholine in the synapse. The excess acetylcholine overstimulates the nervous system, causing convulsions and ultimately leading to death.
Biochemical and Physiological Effects:
Methyl parathion is highly toxic to humans and animals. It can cause a range of biochemical and physiological effects, including respiratory distress, muscle weakness, and convulsions. Methyl parathion is also known to cause damage to the liver, kidneys, and nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl parathion is a widely used insecticide that has been extensively studied for its insecticidal properties. It is effective against a wide range of pests and is relatively easy to synthesize. However, its high toxicity to humans and animals makes it difficult to use in laboratory experiments.
List of
Direcciones Futuras
1. Development of safer and more effective insecticides to replace Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion.
2. Investigation of the mechanism of resistance to Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion in insects.
3. Study of the environmental impact of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion and its breakdown products.
4. Investigation of the potential health effects of low-level exposure to Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion.
5. Development of new methods for the synthesis of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion with improved yields and purity.
6. Investigation of the potential use of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion as a tool for studying the nervous system in insects.
7. Study of the potential use of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion as a therapeutic agent for the treatment of neurological disorders in humans.
8. Investigation of the potential use of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion as a tool for studying the mechanisms of pesticide resistance in insects.
9. Development of new analytical methods for the detection and quantification of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion in environmental samples.
10. Investigation of the potential use of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion as a tool for studying the ecological effects of pesticides on non-target organisms.
Métodos De Síntesis
Methyl parathion is synthesized by reacting parathion with methanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion. The synthesis of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
Methyl parathion has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including aphids, mites, and beetles. Methyl parathion works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system in insects. This leads to the accumulation of acetylcholine, a neurotransmitter, which causes overstimulation of the nervous system and ultimately results in the death of the insect.
Propiedades
Número CAS |
18313-91-2 |
|---|---|
Fórmula molecular |
C11H16NO4PS |
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
ethoxy-ethyl-(2-methyl-3-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16NO4PS/c1-4-15-17(18,5-2)16-11-8-6-7-10(9(11)3)12(13)14/h6-8H,4-5H2,1-3H3 |
Clave InChI |
QUJSLFBJDWGGJL-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(CC)OC1=CC=CC(=C1C)[N+](=O)[O-] |
SMILES canónico |
CCOP(=S)(CC)OC1=CC=CC(=C1C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxyphenyl)-5-methyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one](/img/structure/B231790.png)
![4-[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-oxobutanoic acid](/img/structure/B231791.png)


![1,3,6-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231796.png)
![1-Methoxy-9,11-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231797.png)

![1-Methoxy-9,12-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231809.png)



![4-O-[2-(Dipropylamino)-2-oxoethyl]rifamycin](/img/structure/B231824.png)

